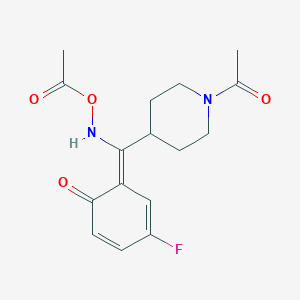

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine

説明

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, also known as this compound, is a useful research compound. Its molecular formula is C16H19FN2O4 and its molecular weight is 322.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a Microtubule Targeting Agent (MTA) . MTAs interfere with microtubule dynamics, an essential process in cell division, leading to cell cycle arrest . This compound, therefore, inhibits the proliferation of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By disrupting microtubule dynamics, it induces a prolonged G2-M phase, leading to mitotic arrest . This disruption affects the downstream processes of cell division, leading to cell death .

Result of Action

The result of the compound’s action is cell death through mitotic arrest . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to exhibit greater toxicity towards cancer cells compared to normal cells .

生物活性

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 322.33 g/mol

- CAS Number : 84163-52-0

- Appearance : Brown syrup

- Solubility : Soluble in acetonitrile, chloroform, and dichloromethane

The primary mechanism of action for this compound is its role as a Microtubule Targeting Agent (MTA) . It interacts with microtubules, essential components of the cytoskeleton, leading to disruption in their function. This disruption results in:

- Mitotic Arrest : The compound induces cell death through mitotic arrest, effectively halting the cell cycle at critical checkpoints.

- Cell Cycle Regulation Pathway : It affects pathways related to cell cycle regulation, which can lead to apoptosis in rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting mitotic processes.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 10.0 | Mitotic arrest |

| A549 (lung cancer) | 15.3 | Cell cycle disruption |

Case Studies

- MCF-7 Cell Line Study : In a controlled study using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

- HeLa Cell Line Analysis : Another study focused on HeLa cells demonstrated that exposure to this compound led to a marked increase in mitotic figures and subsequent cell death, indicating its potential as an effective therapeutic agent against cervical cancer.

- A549 Lung Cancer Cells : Research on A549 lung cancer cells revealed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, further supporting its role as an MTA.

科学的研究の応用

Primary Applications

- Pharmaceutical Synthesis :

- Research and Development :

- Analytical Chemistry :

Case Study 1: Risperidone Production

In a study focusing on the synthesis of Risperidone, (E)-1-Acetyl-N-(acetyloxy)-α-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine was identified as a key intermediate. Its role as an impurity was examined to ensure that the final product met regulatory standards for pharmaceutical safety and efficacy. The study highlighted the importance of controlling impurities during drug synthesis to avoid adverse effects on patients.

Case Study 2: Proteomics Research

Another significant application was reported in a proteomics study where this compound was used to investigate protein interactions within cellular environments. The findings contributed to understanding how certain drugs affect cellular mechanisms and opened pathways for developing targeted therapies.

化学反応の分析

Table 1: Key Reaction Conditions and Outcomes

| Reaction Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Imine Formation | Ethanol, HCl, 60°C, 6h | (E)-1-Acetyl-4-piperidinemethanimine |

| Acetylation | Acetic anhydride, pyridine, 25°C, 2h | Acetyloxy derivative |

Stability and Degradation Reactions

The compound’s stability is influenced by its hydroxylamine and acetyloxy groups:

-

Hydrolysis : Under acidic or basic conditions, the acetyloxy group undergoes hydrolysis to regenerate the hydroxylamine derivative. This reaction is critical for its role as a prodrug intermediate .

-

Oxidation : The hydroxylamine moiety is susceptible to oxidation, forming nitroxide radicals in the presence of oxidizing agents like H₂O₂ .

Table 2: Degradation Pathways Under Controlled Conditions

| Condition | Reaction Type | Major Product |

|---|---|---|

| pH 3.0, 37°C, 24h | Hydrolysis | (E)-1-Acetyl-α-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine |

| 0.1M H₂O₂, 25°C, 1h | Oxidation | Nitroxide radical derivative |

Reactivity in Pharmaceutical Contexts

The compound’s primary application is as a precursor in risperidone impurity synthesis. Key reactions include:

-

Nucleophilic Substitution : The fluorine atom at the 5-position of the phenyl ring participates in substitution reactions with amines or alcohols under catalytic conditions.

-

Ring-Opening Reactions : The piperidine ring undergoes ring-opening in the presence of strong acids, forming linear intermediates for further functionalization .

Thermal and Photolytic Behavior

-

Thermal Decomposition : At temperatures >150°C, the compound decomposes to release acetic acid and form a stable imine residue.

-

Photolysis : UV irradiation (254 nm) induces cleavage of the hydroxylamine bond, yielding 5-fluoro-2-hydroxybenzaldehyde and acetylated piperidine fragments .

Comparative Reactivity Insights

The compound’s reactivity differs from non-fluorinated analogs due to the electron-withdrawing fluoro group:

特性

IUPAC Name |

[(E)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILBVTVQBXLTN-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC(CC1)/C(=N\OC(=O)C)/C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528079 | |

| Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-52-0 | |

| Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。